lithium;1,2,2-trifluoroethenoxybenzene
Description
Lithium;1,2,2-trifluoroethenoxybenzene is an organolithium compound characterized by a fluorinated aromatic ring system. Its synthesis involves a multi-step process as reported by Zhang et al. (2020):
Step 1: 4-Difluoro-1-(methoxymethoxy)benzene (4) reacts with sec-butyllithium in tetrahydrofuran (THF) at −75 °C to yield (2,6-difluoro-3-methoxymethoxy-phenyl)lithium (5) with an 83% yield .
Step 2: Intermediate (5) is treated with 1,1,2-trichloro-1,2,2-trifluoroethane to produce 2-chloro-1,3-difluoro-4-methoxymethoxybenzene (6) in 82% yield .
This method highlights the compound’s reliance on low-temperature lithiation and fluorinated precursors. The structural presence of fluorine atoms and a methoxymethoxy group likely enhances its electronic and steric properties, making it relevant in organometallic catalysis or advanced material synthesis.
Properties
CAS No. |
202132-56-7 |
|---|---|
Molecular Formula |
C8H4F3LiO |
Molecular Weight |
180.1 g/mol |
IUPAC Name |
lithium;1,2,2-trifluoroethenoxybenzene |
InChI |
InChI=1S/C8H4F3O.Li/c9-7(10)8(11)12-6-4-2-1-3-5-6;/h2-5H;/q-1;+1 |
InChI Key |
PSQNAXMDBIZYSC-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1=CC(=CC=[C-]1)OC(=C(F)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;1,2,2-trifluoroethenoxybenzene typically involves the reaction of 1,2,2-trifluoroethenol with a suitable benzene derivative in the presence of a lithium base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is usually carried out at low temperatures to control the reactivity of the trifluoroethenoxy group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems can also enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Lithium;1,2,2-trifluoroethenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the trifluoroethenoxy group to a trifluoroethyl group.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of trifluoroacetophenone or trifluorobenzaldehyde.
Reduction: Formation of 1,2,2-trifluoroethylbenzene.
Substitution: Formation of nitrobenzene or bromobenzene derivatives.
Scientific Research Applications
Lithium;1,2,2-trifluoroethenoxybenzene has several scientific research applications:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as non-flammable liquid electrolytes for lithium-ion batteries .
Mechanism of Action
The mechanism of action of lithium;1,2,2-trifluoroethenoxybenzene involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or modulate signaling pathways, leading to its observed effects. For example, it can interact with glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA), which are involved in various cellular processes .
Comparison with Similar Compounds
Key Observations :
Functional and Performance Comparisons
- Reactivity: Lithium;1,2,2-trifluoroethenoxybenzene’s methoxymethoxy group may enhance solubility in polar solvents like THF, whereas LiFePO₄’s inorganic framework requires conductive additives (e.g., carbon) for electrochemical activity .
- Stability : Fluorinated lithium aryl compounds generally exhibit higher air and moisture sensitivity compared to LiFePO₄, which is stable in ambient conditions due to its covalent-ionic bonding .
Research Findings and Limitations
- This compound: Limited studies exist on its direct applications, though its synthesis yield (83%) suggests efficiency for specialized organometallic uses .
- LiFePO₄ : Research by Luo et al. (2015) demonstrates that sulfur doping improves its discharge capacity (from 120 mAh/g to 145 mAh/g), highlighting tunability absent in fluorinated lithium aromatics .
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